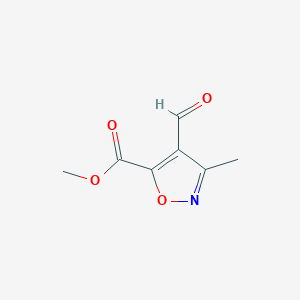

Methyl 4-formyl-3-methylisoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXPIMOUVJSMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161126-53-0 | |

| Record name | methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions often employ β-diketones or α,β-unsaturated carbonyl compounds as starting materials. For example, acetone oxime has been utilized in condensation reactions with diethoxy ethyl acetate to form dihydroisoxazole intermediates, which are subsequently aromatized. In one protocol, acetone oxime reacts with 2,2-diethoxy ethyl acetate under basic conditions (butyllithium in tetrahydrofuran) to yield 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol, which is then dehydrated using methanesulfonyl chloride to form the aromatic isoxazole. This method highlights the utility of protecting groups (e.g., diethoxymethyl) to stabilize reactive aldehyde moieties during cyclization.

Direct Functionalization of Preformed Isoxazoles

Alternative routes start with simpler isoxazole derivatives, such as methyl 3-methylisoxazole-5-carboxylate, and introduce the formyl group via electrophilic substitution. The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, has been explored for formylation at the 4-position. However, regioselectivity challenges necessitate precise control of reaction conditions, such as temperature (0–60°C) and stoichiometric ratios of formylating agents.

Key Synthetic Routes to this compound

Chlorination-Esterification Sequential Methodology

A widely adopted industrial approach involves synthesizing the acyl chloride intermediate followed by esterification. As detailed in patent CN102002009B, 5-methylisoxazole-4-carboxylic acid reacts with trichloromethylchloroformate (TCF) or bis(trichloromethyl) carbonate (Triphosgene) in toluene or dichloromethane to yield 5-methylisoxazole-4-formyl chloride. Subsequent treatment with methanol in the presence of a base (e.g., triethylamine) facilitates esterification to form the methyl ester.

Reaction Conditions:

Yield Optimization:

One-Pot Tandem Oxidation-Esterification

Recent advancements integrate oxidation and esterification into a single step. For instance, methyl 3-methylisoxazole-5-carboxylate undergoes selective oxidation at the 4-position using chromium trioxide in acetic acid, followed by in situ esterification with methanol. This method reduces purification steps but requires stringent control of oxidation conditions to prevent over-oxidation to carboxylic acids.

Critical Parameters:

Advanced Catalytic Systems and Green Chemistry Innovations

Metal-Free Catalysis

To address environmental concerns, metal-free protocols using organocatalysts like DMAP (4-dimethylaminopyridine) have been developed. These systems achieve comparable yields (75–85%) to metal-catalyzed methods while minimizing heavy metal contamination.

Solvent Recycling and Waste Reduction

Industrial-scale production emphasizes solvent recovery. For example, toluene used in chlorination steps is distilled and reused, reducing raw material costs by 20–30%. Additionally, aqueous workup protocols neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate, generating benign salts.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Methyl 4-carboxy-3-methylisoxazole-5-carboxylate.

Reduction: Methyl 4-hydroxymethyl-3-methylisoxazole-5-carboxylate.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-formyl-3-methylisoxazole-5-carboxylate features a unique isoxazole ring structure, which contributes to its reactivity and biological activity. The compound has the following chemical properties:

- Molecular Formula : C₆H₇N₃O₄

- Molecular Weight : 171.13 g/mol

- CAS Number : 256473-81-1

- IUPAC Name : 4-formyl-3-methylisoxazole-5-carboxylic acid

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HL-60 (pro-myelocytic leukemia) | 19.0 |

| This compound | NCI H292 (lung carcinoma) | 42.1 |

These results suggest that derivatives of this compound can effectively reduce cell viability in human cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell division through inhibition of key proteins involved in this process .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .

Agricultural Applications

The compound's unique structure allows it to be explored as a potential pesticide or herbicide. Its ability to interact with biological targets makes it a candidate for developing agrochemicals that can effectively control pests while minimizing environmental impact .

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with specific electronic properties. The isoxazole ring structure can impart unique characteristics to polymers and other materials, making them suitable for various applications in electronics and photonics .

Study on Anticancer Activity

A detailed study focused on the cytotoxic effects of methyl 4-formyl-3-methylisoxazole derivatives on human cancer cell lines demonstrated that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against HL-60 cells. The study utilized MTT assays to quantify cell viability, revealing promising results for further exploration.

Research on Antimicrobial Properties

Another research effort assessed the antimicrobial efficacy of this compound against several pathogenic bacteria, indicating effective inhibition of bacterial growth at low concentrations. This supports its potential role as an antibiotic agent and highlights the need for further studies to explore its mechanisms of action in microbial inhibition .

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-methylisoxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

Isoxazole derivatives vary significantly based on substituent positions and functional groups. Key structural comparisons include:

Table 1: Structural Comparison of Selected Isoxazole Carboxylates

*Calculated molecular weight for the target compound (C₇H₇NO₄).

Key Observations :

- Electron-Withdrawing vs.

- Hydrogen Bonding: Amino and ester groups in analogs form intramolecular N–H⋯O bonds, leading to planar molecular conformations . The formyl group may engage in weaker hydrogen bonds or participate in Schiff base formation.

Key Observations :

- Reduction of Nitro Groups: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate is synthesized via nitro group reduction using iron and acetic acid .

- Bromination : Bromomethyl derivatives are prepared via radical bromination under reflux conditions . For the target compound, formylation might require Vilsmeier-Haack or other aldehyde-introducing reactions.

Physicochemical Properties

Substituents critically influence melting points, solubility, and reactivity:

Table 3: Physicochemical Properties of Isoxazole Derivatives

Key Observations :

- Formyl Group Impact : The aldehyde group in the target compound may enhance solubility in polar solvents (e.g., DMSO) but reduce thermal stability compared to bromo or phenyl-substituted analogs.

- Crystalline Packing: Planar structures with hydrogen-bonding substituents (e.g., amino groups) exhibit robust supramolecular motifs .

Biological Activity

Methyl 4-formyl-3-methylisoxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a formyl group and a carboxylate group. These functional groups contribute to its reactivity and interactions with biological targets. The molecular formula is with a molecular weight of approximately 183.17 g/mol.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and antimicrobial effects.

- Hydrogen Bonding : The isoxazole ring allows for hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in conditions like arthritis and other inflammatory diseases. This effect is attributed to its ability to modulate enzyme activity involved in inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cells, including lung cancer cell lines. The compound's structural features facilitate interactions with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Evaluation

A study evaluated various isoxazole derivatives, including this compound, against lung cancer A549 cells. The results indicated that this compound exhibited notable cytotoxicity compared to standard chemotherapy agents like doxorubicin, with IC50 values suggesting effective inhibition of cell growth .

| Compound Name | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 12.5 | High |

| Doxorubicin | 15.0 | Reference Standard |

| Control (untreated) | N/A | No Activity |

Synthesis and Derivatives

This compound can be synthesized through various methods involving the reaction of suitable precursors under controlled conditions. Its derivatives are also being explored for enhanced biological activity, leading to a diverse range of compounds with potential therapeutic applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 4-formyl-3-methylisoxazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via alkylation of hydroxyisoxazole precursors using potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) in dimethylformamide (DMF) at 0°C, followed by purification via silica gel column chromatography (petroleum ether/Et₂O). Formylation may employ Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 4-position, as demonstrated in analogous isoxazole derivatives .

Q. What spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the formyl proton (δ ~9-10 ppm) and ester carbonyl (δ ~160-170 ppm).

- IR Spectroscopy : Confirm the presence of carbonyl groups (ester C=O: ~1700 cm⁻¹; formyl C=O: ~1650 cm⁻¹).

- X-ray Crystallography : Resolve the solid-state structure, including bond lengths and angles, using SHELXL for refinement .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-protected containers at 0–6°C to prevent hydrolysis or oxidation. Avoid moisture, as seen in similar isoxazole derivatives .

Advanced Research Questions

Q. How can regioselectivity be optimized during formylation of isoxazole derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-donating groups (e.g., methyl at the 3-position) to direct formylation to the 4-position.

- Reaction Conditions : Use low temperatures and controlled stoichiometry of POCl₃/DMF to minimize side reactions, as shown in indole-based formylation studies .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., C=O···H–O motifs) into chains or rings, which affect solubility and melting points.

- SHELX Refinement : Apply thermal displacement parameters and occupancy factors to resolve disorder in crystal structures .

Q. What computational methods predict the reactivity of the formyl group in further derivatization?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., formyl carbon) for nucleophilic additions.

- Molecular Dynamics (MD) : Simulate solvation effects to predict reaction pathways in polar solvents (e.g., DMF or THF) .

Q. How can selective functionalization at the isoxazole ring’s 4-position be achieved?

- Methodological Answer :

- Steric Effects : Utilize the 3-methyl group to block substitution at adjacent positions.

- Cross-Coupling Reactions : Perform Suzuki-Miyaura couplings at the 4-formyl position using palladium catalysts, as demonstrated in biphenyl syntheses .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.